6-(5-{2-[4-(Propane-2-sulfonyl)phenyl]acetyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile
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Overview
Description
6-(5-{2-[4-(Propane-2-sulfonyl)phenyl]acetyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridine ring, a pyrrolidine ring, and a sulfonyl group, making it an interesting subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-{2-[4-(Propane-2-sulfonyl)phenyl]acetyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile typically involves multiple steps, including the formation of the pyrrolidine and pyridine rings, followed by the introduction of the sulfonyl group. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of the Pyridine Ring: This step may involve condensation reactions using suitable starting materials.
Introduction of the Sulfonyl Group: This is typically done using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(5-{2-[4-(Propane-2-sulfonyl)phenyl]acetyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(5-{2-[4-(Propane-2-sulfonyl)phenyl]acetyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group may play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which also exhibit diverse biological activities.
Pyridine Derivatives: Compounds with a pyridine ring, known for their pharmacological properties.
Sulfonyl Compounds: Molecules containing sulfonyl groups, often used in medicinal chemistry for their biological activities.
Uniqueness
6-(5-{2-[4-(Propane-2-sulfonyl)phenyl]acetyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile is unique due to its combination of structural features, including the pyridine and pyrrolidine rings and the sulfonyl group. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.
Properties
IUPAC Name |
6-[5-[2-(4-propan-2-ylsulfonylphenyl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-16(2)31(29,30)21-6-3-17(4-7-21)9-23(28)27-14-19-12-26(13-20(19)15-27)22-8-5-18(10-24)11-25-22/h3-8,11,16,19-20H,9,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKODTDHPIMKAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CC3CN(CC3C2)C4=NC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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